
Methyl 8-aminoquinoline-2-carboxylate
Übersicht
Beschreibung
Methyl 8-aminoquinoline-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂ . It has gained attention in various fields of scientific research and industry. Quinolines, including 8-aminoquinoline derivatives, are common nitrogen-containing heterocyclic frameworks found in natural products, functional materials, and useful drugs. The 8-aminoquinoline scaffold serves as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation and functionalization .
Synthesis Analysis
The synthesis of substituted 8-aminoquinoline is of great importance. Researchers have focused on functionalizing positions C2–C7 on the 8-aminoquinoline ring. This involves the formation of C–C and C–Z (where Z is a heteroatom) bonds using transition metal catalysts, photocatalysts, or metal-free conditions. Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Chemical Reactions Analysis
The functionalization of 8-aminoquinoline involves various chemical reactions. Notably, the formation of C–C and C–Z bonds occurs at positions C2–C7 on the quinoline ring. Transition metal catalysts, photocatalysts, and metal-free conditions play a crucial role in these transformations. Mechanistically, a single electron transfer (SET) pathway is often implicated .
Wissenschaftliche Forschungsanwendungen
1. Palladium-Catalyzed C-H Functionalization
Methyl 8-aminoquinoline-2-carboxylate has been utilized in palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This method, involving auxiliary-directed palladium catalysis, enables the selective functionalization of primary sp3 C-H bonds with high efficiency. The 8-aminoquinoline auxiliary has been shown to be particularly effective for these transformations, allowing for functional group tolerance and the synthesis of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).
2. Natural Product Synthesis
In the synthesis of natural products, such as cyclopeptide alkaloids abyssenine A and mucronine E, this compound plays a crucial role. Its derivative, the 8-aminoquinoline directing group, enables stereoselective Pd-catalyzed β-functionalizations of N-Methylated amino acids and peptides. This approach is significant in constructing complex molecular architectures, particularly in peptide synthesis (Kinsinger & Kazmaier, 2018).
3. Colorimetric Reagent for Metal Detection
This compound derivatives have been explored as colorimetric reagents for metal detection, specifically for ruthenium. The conversion of 5-aminoquinoline-8-carboxylic acid, a related compound, to its hydroxy derivative, demonstrates its potential as a sensitive analytical tool for detecting specific metals in various solutions (Breckenridge & Singer, 1947).
4. Synthesis of Nonnatural Amino Acids
This compound aids in the synthesis of nonnatural amino acids through carbon-hydrogen bond functionalization. This approach is significant for developing novel amino acids for applications in drug discovery, protein engineering, and biologically relevant systems. The 8-aminoquinoline directing group is particularly effective in this context, enabling diverse functionalizations and synthesis pathways (Tran & Daugulis, 2012).
Wirkmechanismus
Target of Action
Methyl 8-aminoquinoline-2-carboxylate is a derivative of the 8-aminoquinoline family . The primary targets of 8-aminoquinolines are the liver stages of Plasmodium infections . These compounds are effective against multiple life-cycle stages of the plasmodia that infect humans .
Mode of Action
It’s known that 8-aminoquinolines have been used as auxiliary chelating directing groups to assist c–h functionalization/activation . This interaction with its targets leads to significant changes in the biological system.
Biochemical Pathways
The functionalization of positions c2–c7 on the 8-aminoquinoline ring involves the formation of c–c and c–z (z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . This suggests that the compound may interact with various biochemical pathways.
Pharmacokinetics
It’s known that 8-aminoquinolines like tafenoquine have a much longer elimination half-life compared with primaquine (14 days versus 6 h) . This could suggest that this compound may also have similar ADME properties, impacting its bioavailability.
Result of Action
8-aminoquinolines are known to be effective against the exo-erythrocytic liver stages of the malaria parasite . This suggests that this compound may have similar effects.
Eigenschaften
IUPAC Name |
methyl 8-aminoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-6-5-7-3-2-4-8(12)10(7)13-9/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVOLPKNEJWEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



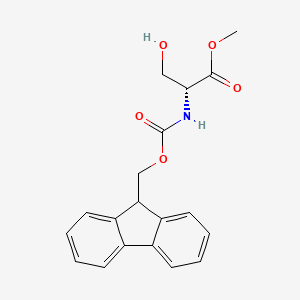
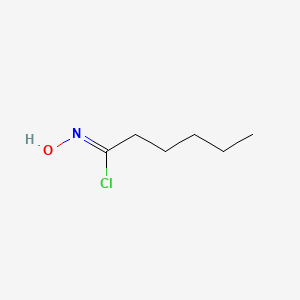

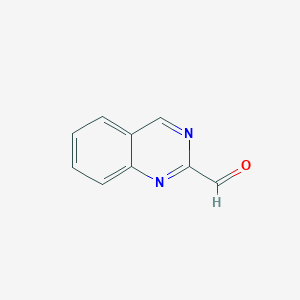

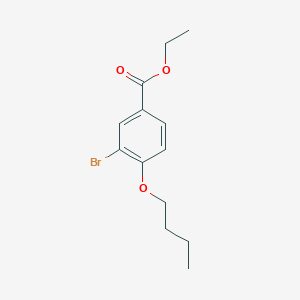
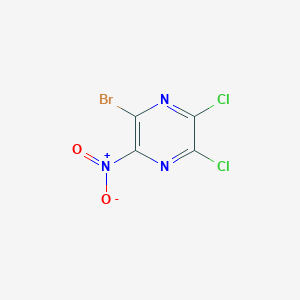
![3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194980.png)
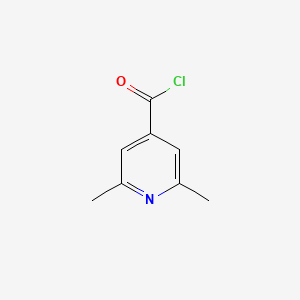
![(1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3194998.png)
![[1,4'-Bipiperidine]-4'-carboxamide, 1'-[4-(4-hydroxyphenyl)-4-oxobutyl]-](/img/structure/B3195008.png)
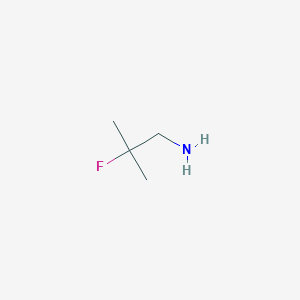

![Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin](/img/structure/B3195031.png)